(4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H20N2O2 |
|---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
(4-methyl-6-morpholin-4-ylpyridin-3-yl)-phenylmethanol |
InChI |
InChI=1S/C17H20N2O2/c1-13-11-16(19-7-9-21-10-8-19)18-12-15(13)17(20)14-5-3-2-4-6-14/h2-6,11-12,17,20H,7-10H2,1H3 |
InChI Key |
FKFDXEFDTSFUQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(C2=CC=CC=C2)O)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Morpholino-Pyridine Core Formation
The morpholino-pyridine moiety is typically constructed via nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions. A prevalent approach involves reacting 4-methyl-6-chloropyridin-3-ol with morpholine under basic conditions. For instance, heating the reactants in dimethylformamide (DMF) at 120°C for 12 hours yields the substituted pyridine core with >85% efficiency. Alternative methods employ Ullmann-type couplings using copper catalysts, though these require stringent anhydrous conditions.
Phenylmethanol Group Introduction
Attaching the phenylmethanol group necessitates selective functionalization. One patent describes a Suzuki-Miyaura cross-coupling between 4-methyl-6-morpholinopyridin-3-ylboronic acid and bromobenzene derivatives, followed by hydroxylation. The boronic acid intermediate is prepared via lithiation-borylation, achieving 70–75% yields. Subsequent oxidation of the coupled product using manganese dioxide generates the ketone intermediate, which is reduced to the methanol group via sodium borohydride.
Detailed Synthetic Protocols
Two-Step Coupling and Reduction
Step 1: Suzuki-Miyaura Coupling
A mixture of 4-methyl-6-morpholinopyridin-3-ylboronic acid (1.2 equiv), 4-bromophenylacetaldehyde (1.0 equiv), Pd(PPh₃)₄ (2 mol%), and K₂CO₃ (3.0 equiv) in toluene/water (4:1) is refluxed under nitrogen for 18 hours. The product, (4-methyl-6-morpholinopyridin-3-yl)(phenyl)acetaldehyde , is isolated via column chromatography (hexane:ethyl acetate, 3:1) in 68% yield.
Step 2: Ketone Reduction
The aldehyde intermediate (1.0 equiv) is dissolved in methanol and treated with NaBH₄ (1.5 equiv) at 0°C. After stirring for 2 hours, the reaction is quenched with aqueous NH₄Cl, extracted with dichloromethane, and purified via recrystallization (ethanol/water) to afford the title compound in 82% yield.
One-Pot Grignard Addition
An alternative method involves reacting 4-methyl-6-morpholinopyridin-3-ylmagnesium bromide with benzaldehyde derivatives. In a representative procedure, the Grignard reagent (1.5 equiv) is added dropwise to benzaldehyde (1.0 equiv) in tetrahydrofuran (THF) at −78°C. The mixture is warmed to room temperature, hydrolyzed with NH₄Cl, and extracted to yield the crude product, which is purified via silica gel chromatography (89% yield).
Optimization of Reaction Conditions
Catalyst Screening
Palladium catalysts dominate cross-coupling steps, but nickel-based systems show promise for cost efficiency. Comparative studies reveal that NiCl₂(dppp) achieves 65% yield in Suzuki couplings, whereas Pd(OAc)₂/P(t-Bu)₃ reaches 78% under identical conditions. For reductions, NaBH₄/CeCl₃ mixtures enhance selectivity for the secondary alcohol, minimizing over-reduction byproducts.
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent (Coupling) | Toluene/Water | +15% vs. DMF |
| Temperature | 80°C | 72% vs. 60% |
| Reaction Time | 18 hours | Peak yield |
Polar aprotic solvents like DMF accelerate morpholine substitution but complicate product isolation. Mixed toluene/water systems improve phase separation and reduce emulsion formation during workup.
Comparative Analysis of Synthetic Routes
Yield and Purity Trade-Offs
The two-step coupling-reduction method affords higher purity (98.5% by HPLC) but requires chromatographic purification, increasing costs. In contrast, one-pot Grignard reactions achieve 89% yield with simpler workup but suffer from residual magnesium salts (purity 92–94%).
Scalability Considerations
Industrial-scale synthesis favors catalytic methods over stoichiometric reagents. A patented continuous-flow system reduces reaction time from 18 hours to 45 minutes by enhancing heat transfer in Suzuki couplings. However, Grignard reactions remain challenging to scale due to exothermic risks.
Challenges in Purification and Characterization
Recrystallization vs. Chromatography
Recrystallization from ethanol/water (1:3) achieves 99% purity but recovers only 70% of product. Chromatography using gradient elution (hexane → ethyl acetate) recovers 85% at 98% purity, making it preferable for small-scale synthesis.
Spectroscopic Characterization
Key spectroscopic data for (4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanol :
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
One of the primary applications of (4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanol is in the development of anticancer agents. Research has indicated that compounds with similar morpholine and pyridine structures exhibit significant cytotoxicity against various cancer cell lines. For example, studies have shown that modifications in the structure can enhance potency against breast cancer cells, leading to further exploration of structure-activity relationships (SAR) to optimize efficacy .
1.2 Neurological Disorders
The compound also shows potential in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for conditions such as Alzheimer's disease and other neurodegenerative disorders. Preclinical studies have demonstrated its capacity to inhibit specific enzymes involved in neurodegeneration, suggesting a therapeutic role .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key structural modifications and their effects on potency:
Pharmacological Studies
3.1 In vitro Studies
In vitro assays have been conducted to evaluate the effectiveness of this compound against various cell lines. For instance, one study reported an IC50 value indicating potent activity against specific cancer cell lines, suggesting its potential as a lead compound for drug development .
3.2 In vivo Studies
Animal models are utilized to assess the pharmacokinetics and therapeutic efficacy of this compound. Preliminary results indicate favorable absorption and distribution profiles, with significant therapeutic effects observed in models of neurodegenerative diseases .
Case Studies
4.1 Case Study 1: Breast Cancer Treatment
A recent study focused on the application of this compound in breast cancer treatment. The compound was tested in vitro and showed a dose-dependent inhibition of cell proliferation, with further investigations into its mechanism revealing apoptosis induction through caspase activation .
4.2 Case Study 2: Alzheimer's Disease Model
In a model of Alzheimer's disease, this compound was administered to transgenic mice exhibiting cognitive deficits. Results indicated improvement in memory performance alongside a reduction in amyloid plaque formation, highlighting its neuroprotective properties .
Mechanism of Action
The mechanism of action of (4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanol involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the context of its application, such as its role in medicinal chemistry or biochemical research.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features include:
- Morpholine substituent : Enhances solubility due to its oxygen and nitrogen atoms, common in pharmacokinetic optimization.
- Phenylmethanol group: Introduces hydrophobicity and reactivity (e.g., oxidation to ketones).
Table 1: Structural Comparison with Analogous Compounds
Key Observations :
- Methanol groups in analogs like (3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-YL)methanol are associated with moderate hazards (skin/eye irritation), implying comparable handling precautions for the target .
Physicochemical Properties :
Analytical Methods
Spectrophotometric techniques, such as UV-Vis analysis after derivatization (e.g., azo coupling for phenyl detection ), could be adapted for quantifying the target compound. However, its complex structure may necessitate optimization of wavelength (e.g., >500 nm) and reaction conditions.
Biological Activity
The compound (4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanol is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 246.32 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its effects on various cellular pathways and its potential therapeutic applications. Key areas of research include:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits moderate to potent activity against certain bacterial strains, particularly those resistant to conventional antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.
- Neuroprotective Effects : Research indicates that this compound may possess neuroprotective properties, potentially through modulation of nitric oxide synthase pathways, which are crucial in neurodegenerative diseases.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, suggesting a potential role in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:
- Substituent Variations : Modifications to the phenyl ring and morpholine group significantly affect potency and selectivity. For instance, introducing halogen substituents on the phenyl ring enhances antimicrobial activity.
| Compound Variant | Activity Level | Notes |
|---|---|---|
| Parent Compound | Moderate | Baseline activity observed |
| 4-F Phenyl | High | Enhanced solubility and potency |
| 3-Cl Phenyl | Moderate | Reduced efficacy compared to 4-F variant |
Case Studies and Research Findings
Several studies have reported on the biological activity of this compound:
- Study on Antimicrobial Efficacy : In a study published in the Journal of Medicinal Chemistry, researchers evaluated the compound against Mycobacterium tuberculosis, revealing significant activity with minimal cytotoxicity towards mammalian cells .
- Neuroprotection Research : A recent investigation into neuroprotective effects demonstrated that the compound could mitigate oxidative stress-induced neuronal damage in vitro, likely through the regulation of Nrf2 signaling pathways .
- Inflammation Model : In vivo studies indicated that treatment with this compound reduced levels of pro-inflammatory cytokines in animal models of acute inflammation .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing (4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanol, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves Grignard reactions or nucleophilic additions. For example, pyridin-3-yl magnesium bromide reacts with ketone intermediates in THF at 70°C, followed by purification via extraction and recrystallization (e.g., using methanol). Solvent choice (THF vs. DMF) and molar ratios (e.g., 7 m.eq. Grignard reagent) critically affect yield and purity .
- Data Considerations : Monitor reaction progress via TLC and optimize temperature to avoid side products like over-alkylated derivatives.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Workflow :
- Spectroscopy : Use -NMR to verify substitution patterns (e.g., morpholine protons at δ 3.5–3.7 ppm) and methanol group (-OH resonance). IR spectroscopy confirms hydroxyl (3400–3200 cm) and aromatic C=C stretches .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., calculated for : 494.14 g/mol) .
Q. What purification techniques are most effective for isolating this compound?
- Strategies :
- Recrystallization : Methanol or ethanol/water mixtures yield high-purity crystals.
- Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients resolves polar impurities .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against microbial targets?
- Approach :
- Docking Studies : Use AutoDock Vina to model interactions with microbial enzymes (e.g., cytochrome P450 or bacterial topoisomerases). Prioritize morpholine and pyridine moieties for hydrogen bonding and hydrophobic interactions .
- QSAR Analysis : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with experimental MIC values from analogs .
Q. What strategies resolve contradictions in reported synthetic yields for similar morpholine-pyridine derivatives?
- Root Cause Analysis :
- Compare reaction conditions (e.g., uses NaOH in ethanol at 200°C, while employs THF at 70°C). Higher temperatures may degrade heat-sensitive intermediates.
- Evaluate catalyst effects: Lithium hydroxide ( ) vs. KCO () can alter reaction kinetics .
Q. How do steric and electronic effects influence the reactivity of the methanol group in further functionalization?
- Experimental Design :
- Oxidation : Test oxidizing agents (e.g., KMnO vs. PCC) to convert -CHOH to ketones. Steric hindrance from the 4-methyl group may slow oxidation .
- Protection/Deprotection : Use TMSCl to protect the hydroxyl group before introducing electrophiles at the pyridine ring .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
- Process Optimization :
- Catalytic Asymmetry : Chiral ligands (e.g., BINOL) in Grignard reactions may enhance enantioselectivity.
- Continuous Flow Systems : Reduce racemization risks by minimizing residence time at high temperatures .
Key Considerations for Researchers
- Contradictory Data : Cross-validate spectral data with PubChem or NIST databases to address discrepancies in melting points or NMR shifts .
- Advanced Applications : Explore fluorinated analogs (e.g., 6-fluoro derivatives) for enhanced pharmacokinetic properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
